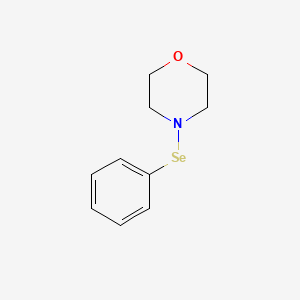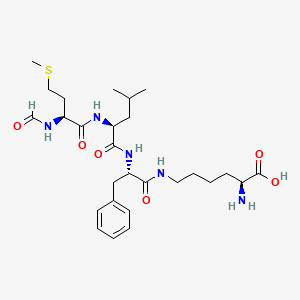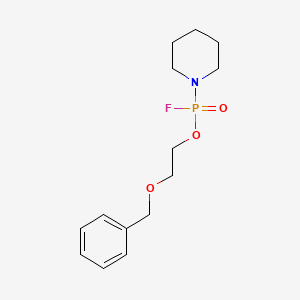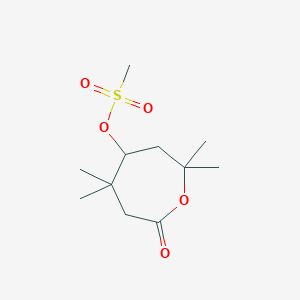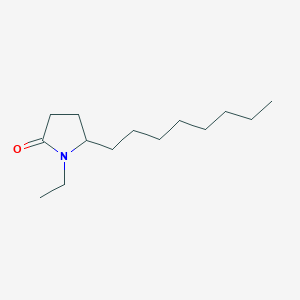![molecular formula C16H19NO2S2 B14422786 2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione CAS No. 84484-66-2](/img/structure/B14422786.png)
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a dithiolane ring and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-(1,2-dithiolan-3-yl)pentanoic acid with isoindole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered electronic properties.
Substitution: The isoindole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as an antioxidant or in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which 2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can chelate metal ions, influencing enzymatic activity, while the isoindole moiety can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, affecting processes like oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Shares the dithiolane ring but lacks the isoindole moiety.
α-Lipoic acid: Contains a similar dithiolane ring and is known for its antioxidant properties.
1,2-Dithiolane derivatives: Various derivatives with different substituents on the dithiolane ring.
Uniqueness
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the dithiolane ring and isoindole moiety, which imparts distinct chemical and biological properties.
Propriétés
| 84484-66-2 | |
Formule moléculaire |
C16H19NO2S2 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
2-[5-(1,3-dithiolan-2-yl)pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H19NO2S2/c18-15-12-6-3-4-7-13(12)16(19)17(15)9-5-1-2-8-14-20-10-11-21-14/h3-4,6-7,14H,1-2,5,8-11H2 |
Clé InChI |
MHBQOQMWIMPFKD-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




